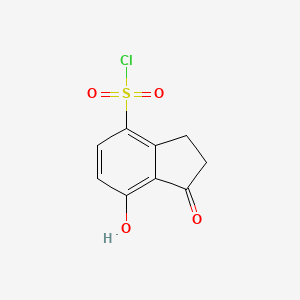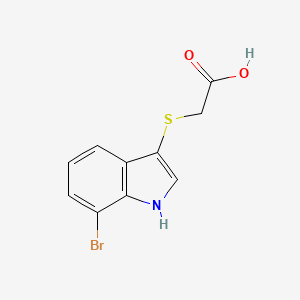
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-bromoindole.
Thioacetic Acid Addition: The 3-position of the indole ring is substituted with a thioacetic acid group. This can be achieved through a nucleophilic substitution reaction where the indole is treated with a suitable thioacetic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding indole derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its indole core. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but without the bromine and thioacetic acid groups.
2-((1H-indol-3-yl)thio)acetic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the bromine atom and the thioacetic acid moiety. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-3-1-2-6-8(4-12-10(6)7)15-5-9(13)14/h1-4,12H,5H2,(H,13,14) |
InChIキー |
VJBIIFKTVBKNBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC=C2SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



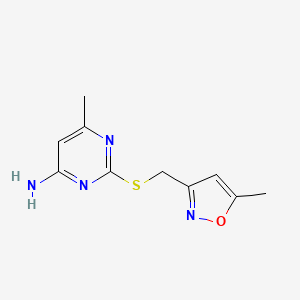
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
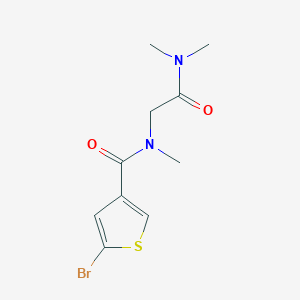
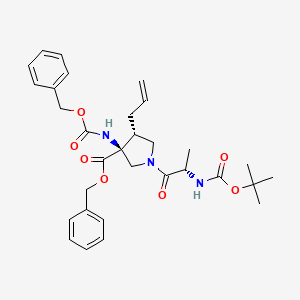
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
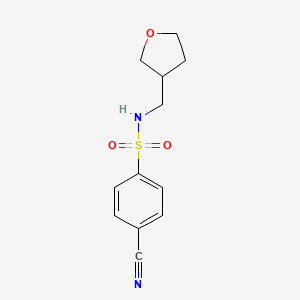
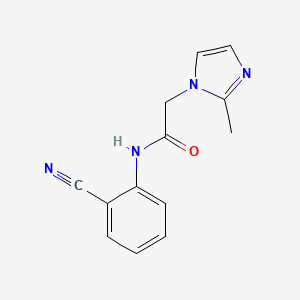
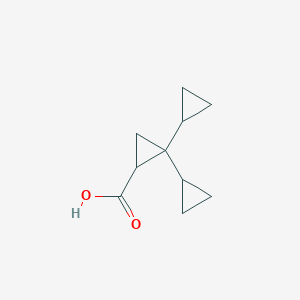
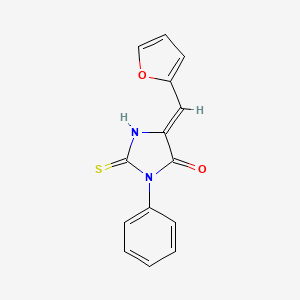
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

